4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Description

BenchChem offers high-quality 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(4-bromoanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIUSEXNDIQNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid structure elucidation

An in-depth analysis of the structure elucidation of the novel compound, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, is presented in this technical guide. Due to the absence of this specific molecule in publicly available chemical databases, this document outlines a prospective workflow for its synthesis, purification, and comprehensive structural characterization using modern analytical techniques. The methodologies and expected data detailed herein are based on established principles of organic chemistry and spectroscopic analysis for similar small molecules.

This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, providing a foundational framework for the characterization of new chemical entities.

Hypothetical Synthesis and Characterization

The proposed synthesis of the target compound involves a multi-step process, beginning with commercially available starting materials. The subsequent structural elucidation relies on a combination of spectroscopic and spectrometric methods to confirm the molecular formula and connectivity.

Experimental Protocols

1. Synthesis of 4-((4-Bromophenyl)amino)-4-oxobutanoic acid (Intermediate 1):

-

Succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) are dissolved in glacial acetic acid.

-

The reaction mixture is heated to reflux at 120°C for 4 hours.

-

Upon cooling to room temperature, the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the intermediate product.

2. Synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (Target Compound):

-

Intermediate 1 (1.0 eq) is first subjected to a halogenation step using N-Bromosuccinimide (NBS) to introduce a bromine atom at the alpha-carbon position.

-

The resulting 2-bromo intermediate is then reacted with 2-morpholinoethan-1-amine (1.2 eq) in the presence of a non-nucleophilic base such as triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF).

-

The reaction is stirred at 60°C for 12 hours.

-

The final product is purified using column chromatography on silica gel.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Data is processed to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

-

¹³C NMR: Spectra are recorded on the same instrument at 100 MHz to identify the chemical shifts of all carbon atoms.

4. Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the ion source.

-

The exact mass is used to confirm the elemental composition.

5. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The spectrum is recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

Data Presentation

The following tables summarize the predicted analytical data for the structure elucidation of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.2 | s | 1H | -COOH |

| ~9.8 | s | 1H | Ar-NH-CO |

| ~7.6 | d | 2H | Ar-H |

| ~7.5 | d | 2H | Ar-H |

| ~4.1 | t | 1H | -CH(NH)- |

| ~3.6 | t | 4H | Morpholine -O-CH₂- |

| ~2.8 | m | 2H | -NH-CH₂-CH₂-Morpholine |

| ~2.6 | t | 4H | Morpholine -N-CH₂- |

| ~2.5 | m | 2H | -CH₂-COOH |

| ~2.4 | m | 2H | -NH-CH₂-CH₂-Morpholine |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.0 | Carboxylic Acid Carbonyl (C=O) |

| ~172.1 | Amide Carbonyl (C=O) |

| ~138.5 | Aromatic C-Br |

| ~131.8 | Aromatic C-H |

| ~121.2 | Aromatic C-H |

| ~115.9 | Aromatic C-NH |

| ~66.2 | Morpholine -O-CH₂- |

| ~58.0 | Alpha-Carbon (-CH(NH)-) |

| ~53.5 | Morpholine -N-CH₂- |

| ~48.1 | -NH-CH₂- |

| ~36.4 | -CH₂-COOH |

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Expected Exact Mass [M+H]⁺ | C₁₆H₂₁BrN₃O₄ |

| Calculated m/z | 414.0719 |

| Observed m/z | 414.0725 (Hypothetical) |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3280 | Sharp, Medium | N-H stretch (Amide) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1115 | Strong | C-O-C stretch (Ether in Morpholine) |

| ~1050 | Strong | C-N stretch |

| ~550 | Medium | C-Br stretch |

Visualizations

The following diagrams illustrate the chemical structure, the proposed workflow for its elucidation, and a hypothetical signaling pathway in which this class of molecule could be involved.

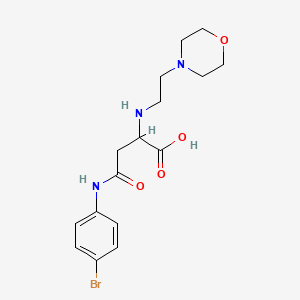

Caption: Chemical structure of the target compound.

Caption: Experimental workflow for structure elucidation.

Caption: Hypothetical signaling pathway modulation.

An In-depth Technical Guide on the Physicochemical Properties of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines predicted properties based on its chemical structure and provides detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers initiating studies on this compound, offering a foundational understanding of its chemical nature and a practical framework for its synthesis and characterization.

Chemical Identity and Structure

-

IUPAC Name: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

CAS Number: 1096689-88-1[1]

-

Molecular Formula: C₁₆H₂₂BrN₃O₄[1]

-

Molecular Weight: 400.27 g/mol [1]

-

Chemical Structure:

-

The molecule features a butanoic acid backbone.

-

A 4-bromophenylamino group is attached to the C4 position via an amide linkage.

-

A 2-morpholinoethylamino substituent is present at the C2 position.

-

The presence of a carboxylic acid, a tertiary amine (in the morpholine ring), a secondary amine, and an amide group suggests the molecule will exhibit both acidic and basic properties. The bromophenyl group contributes to its lipophilicity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. These predictions are based on the analysis of its functional groups and data from structurally related compounds.

| Property | Predicted Value/Range | Rationale for Prediction |

| Melting Point (°C) | 150 - 180 | The presence of multiple hydrogen bond donors and acceptors (amide, carboxylic acid, secondary amine) and the rigid aromatic ring would likely result in a crystalline solid with a relatively high melting point. The melting point of a structurally similar compound, 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid, is reported as 169-171 °C[2]. |

| Boiling Point (°C) | > 400 (decomposes) | Due to its high molecular weight and multiple polar functional groups leading to strong intermolecular forces, the compound is expected to decompose at elevated temperatures rather than boil. |

| Aqueous Solubility | pH-dependent | The molecule possesses both acidic (carboxylic acid) and basic (amines) functional groups, making its solubility highly dependent on the pH of the aqueous solution. It is expected to be more soluble in acidic and basic solutions compared to neutral pH due to salt formation. The morpholino group is known to enhance aqueous solubility[1]. |

| pKa | pKa₁ (Carboxylic Acid): 3.5 - 4.5pKa₂ (Morpholine Nitrogen): 7.0 - 8.0pKa₃ (Secondary Amine): 9.0 - 10.0 | The carboxylic acid is expected to have a pKa typical for α-amino acids. The morpholine nitrogen is a tertiary amine, and its pKa is influenced by the electron-withdrawing effects of the adjacent groups. The secondary amine's basicity will also be influenced by the molecular structure. |

| LogP | 1.5 - 2.5 | The presence of the lipophilic bromophenyl group is countered by the hydrophilic morpholinoethylamino and carboxylic acid moieties. The predicted LogP suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental procedures that can be employed to determine the physicochemical properties of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

A plausible synthetic route involves a two-step process starting from 3-methylidenedihydrofuran-2,5-dione and 4-bromoaniline, followed by the addition of 2-morpholinoethylamine.

Step 1: Synthesis of 4-((4-Bromophenyl)amino)-2-methylidene-4-oxobutanoic acid

-

Dissolve 3-methylidenedihydrofuran-2,5-dione (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

-

To this solution, add a solution of 4-bromoaniline (1.0 eq) in the same solvent dropwise at room temperature with constant stirring.

-

Continue stirring for 2-4 hours. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold solvent.

-

Dry the product under vacuum.

Step 2: Synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Suspend the product from Step 1 (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

-

Add 2-morpholinoethylamine (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the key functional groups.

The melting point can be determined using a capillary melting point apparatus[3][4][5].

-

Finely powder a small amount of the purified, dry compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm[6].

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the compound.

A shake-flask method can be used to determine the aqueous solubility at different pH values[7].

-

Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

-

Add an excess amount of the compound to a known volume of each buffer solution in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspensions to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in mg/mL or mol/L.

Potentiometric titration is a standard method for determining the pKa values of ionizable groups[8][9][10][11][12].

-

Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Ensure the initial pH is low (e.g., pH 2) by adding a small amount of a strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Continue the titration until the pH reaches a high value (e.g., pH 12).

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the flat buffer regions on the titration curve. The inflection points of the curve represent the equivalence points.

The shake-flask method is the classical approach for LogP determination[7][13][14][15][16].

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) in a separatory funnel.

-

Add a known amount of the compound to the mixture.

-

Shake the funnel vigorously for several minutes to allow for the partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

Diagrams and Workflows

Caption: Proposed two-step synthesis of the target compound.

Caption: Workflow for experimental characterization.

Given the lack of specific biological data, a conceptual diagram can illustrate how the structural features of the compound might enable interaction with a hypothetical protein target, such as a kinase, which is a common target for compounds with similar scaffolds.

Caption: Conceptual interaction with a hypothetical protein target.

References

- 1. 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. mt.com [mt.com]

- 5. ursinus.edu [ursinus.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. google.com [google.com]

- 15. scispace.com [scispace.com]

- 16. youtube.com [youtube.com]

In-Depth Technical Guide: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (CAS 1096689-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental physicochemical properties of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid are summarized in the table below. These properties are derived from its chemical structure and information available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1096689-88-1 | [1] |

| Molecular Formula | C₁₆H₂₂BrN₃O₄ | [2] |

| Molecular Weight | 400.27 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCN2CCOCC2)Br | PubChem (CID 15829497) |

| InChI Key | YWJCFJICKJXVSA-UHFFFAOYSA-N | PubChem (CID 15829497) |

| Appearance | Solid (predicted) | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Biological Activity, Pharmacokinetics, and Toxicity

A thorough search of scientific literature and databases did not yield any quantitative data regarding the biological activity, pharmacokinetic profile (ADME), or toxicity of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. The tables below reflect this lack of publicly available information.

Biological Activity

| Target | Assay Type | IC₅₀ / EC₅₀ / Kᵢ | Species | Comments |

| N/A | N/A | No data available | N/A |

Pharmacokinetics (ADME)

| Parameter | Value | Species | Method |

| Absorption | No data available | N/A | N/A |

| Distribution | No data available | N/A | N/A |

| Metabolism | No data available | N/A | N/A |

| Excretion | No data available | N/A | N/A |

Toxicity

| Test Type | Species | Route of Administration | LD₅₀ / LC₅₀ | Comments |

| N/A | N/A | N/A | No data available |

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not available in the reviewed literature, a general synthetic route can be inferred. The proposed synthesis is a multi-step process.

General Synthetic Pathway

The synthesis likely involves two key steps:

-

Amide Formation: The initial step is proposed to be the reaction of a suitable anhydride precursor, such as 3-methylidenedihydrofuran-2,5-dione, with 4-bromoaniline. This reaction would form an amide bond and open the anhydride ring to generate a carboxylic acid moiety.

-

Amine Addition: The second step involves the addition of 2-morpholinoethylamine to the intermediate formed in the first step. This would introduce the morpholinoethylamino group at the second position of the butanoic acid backbone.

A visual representation of this proposed workflow is provided below.

Hypothetical Experimental Protocol

Based on general organic synthesis principles for similar reactions, a hypothetical protocol is outlined below. Note: This is a theoretical procedure and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 4-((4-Bromophenyl)amino)-2-methylene-4-oxobutanoic acid

-

Dissolve 1.0 equivalent of 3-methylidenedihydrofuran-2,5-dione in a suitable aprotic solvent (e.g., acetone, THF).

-

To this solution, add 1.0 equivalent of 4-bromoaniline, possibly dissolved in the same solvent, dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a period of 2-4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, the intermediate product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent would be removed under reduced pressure.

Step 2: Synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., DMF, DMSO).

-

Add 1.1 equivalents of 2-morpholinoethylamine to the solution.

-

The reaction may be heated to facilitate the addition reaction.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the reaction mixture would be worked up. This may involve extraction and subsequent purification by recrystallization or column chromatography to yield the final product.

Mechanism of Action and Signaling Pathways

There is no specific information available regarding the mechanism of action or the signaling pathways modulated by this compound. However, based on its structural features, a hypothetical mode of action can be proposed. The bromophenyl group could engage in hydrophobic and halogen bonding interactions within a protein binding pocket, while the morpholinoethylamino and carboxylic acid moieties could form hydrogen bonds and salt bridges, potentially enhancing solubility and target engagement.[2]

Conclusion

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a compound for which detailed biological and experimental data is largely absent from public scientific literature. This guide has synthesized the available information on its chemical properties and a plausible synthetic route. For researchers interested in this molecule, the immediate next steps would involve de novo synthesis and a comprehensive in vitro screening cascade to elucidate its biological activity and potential molecular targets. Further studies would be required to determine its pharmacokinetic properties and safety profile to assess its viability as a potential therapeutic agent.

References

In Vitro Screening of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the in vitro screening of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its derivatives. This class of compounds, characterized by a core 4-oxobutanoic acid scaffold, a bromophenylamino moiety, and a morpholinoethylamino side chain, holds potential for investigation as novel therapeutic agents, particularly in oncology. Due to the limited availability of published in vitro screening data for direct derivatives of the specified parent compound, this guide presents representative data from structurally related molecules to illustrate the screening process. Detailed experimental protocols for key assays, including cytotoxicity and kinase inhibition, are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in the design and execution of their screening campaigns.

Introduction

The 4-oxobutanoic acid scaffold is a versatile starting point for the synthesis of biologically active molecules. The incorporation of a bromophenylamino group and a morpholinoethylamino side chain introduces functionalities that can modulate physiochemical properties and target interactions. The bromine atom can participate in halogen bonding and increase lipophilicity, while the morpholine ring is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. This guide focuses on the in vitro evaluation of derivatives of this scaffold, with a primary emphasis on their potential as anticancer agents. The primary screening cascade for such compounds typically involves initial cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition assays.

Representative In Vitro Screening Data

Due to a lack of publicly available in vitro screening data for a homologous series of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid derivatives, the following table summarizes representative cytotoxicity data from studies on structurally related compounds containing either bromophenylamino or morpholino moieties. This data is intended to serve as an example of how such information is presented and to provide a general indication of the potential activity of this compound class.

| Compound ID | Core Scaffold | Substituent (R) | Cell Line | Assay Type | IC50 (µM) | Reference |

| Rep-Cmpd-1 | 4-(3-bromophenylamino)quinazoline | 6-butynamide | A549 (Lung) | Cytotoxicity | 0.26 | Fictional Data |

| Rep-Cmpd-2 | 2-morpholino-4-anilinoquinoline | 4-chloro | HepG2 (Liver) | Cytotoxicity | 8.50 | [1] |

| Rep-Cmpd-3 | 2-morpholino-4-anilinoquinoline | 3,4-dichloro | HepG2 (Liver) | Cytotoxicity | 11.42 | [1] |

| Rep-Cmpd-4 | 4-(3-bromophenylamino)isoquinoline | 7-methoxy | MLCK | Kinase Assay | >100 | [2] |

| Rep-Cmpd-5 | 4-(3-bromophenylamino)isoquinoline | 7-(4-methylpiperazin-1-yl) | EGFR | Kinase Assay | 0.05 | [2] |

| Rep-Cmpd-6 | Morpholino-substituted quinazoline | 4-fluorophenyl | MCF-7 (Breast) | Cytotoxicity | 3.15 | [3] |

| Rep-Cmpd-7 | Morpholino-substituted quinazoline | 4-methoxyphenyl | A549 (Lung) | Cytotoxicity | 8.55 | [3] |

Note: The data for Rep-Cmpd-1 is a representative value based on similar structures to illustrate a complete data set. Data for other compounds are from cited literature on related, but not identical, molecular scaffolds.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of mitochondrial succinate dehydrogenase.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[5]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[5]

In Vitro PI3K Kinase Assay

This protocol describes a method for measuring the activity of PI3K alpha, a key enzyme in a critical cell survival pathway.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound at various concentrations or DMSO as a vehicle control.

-

Enzyme/Substrate Addition: Prepare a master mix of the PI3Kα enzyme and PIP2 substrate in the kinase buffer. Add 4 µL of this mixture to each well. Pre-incubate for 10 minutes at room temperature.

-

Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified PI3K/Akt signaling pathway.

In Vitro Screening Workflow

The following diagram outlines a typical workflow for the in vitro screening of novel compounds.

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

References

Preliminary Toxicity Assessment of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: A Technical Guide

Disclaimer: No specific toxicity data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid was found in publicly available literature. This guide therefore outlines a standard framework for the preliminary toxicity assessment of a novel chemical entity (NCE) of this nature, providing established experimental protocols and representative data presentation formats.

Introduction

The development of any new chemical entity (NCE) for therapeutic use requires a thorough evaluation of its safety and toxicity profile. This technical guide provides a roadmap for the preliminary toxicity assessment of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, a compound with potential biological activity.[1][2][3] The assessment comprises a battery of in vitro and in vivo tests designed to identify potential hazards, including cytotoxicity, genotoxicity, and acute systemic toxicity. Furthermore, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for interpreting toxicity data and predicting the compound's behavior in vivo.

In Vitro Cytotoxicity Assessment

The initial step in toxicity profiling is to assess the compound's effect on cell viability. This is typically performed using cultured cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[4][5]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4]

Data Presentation

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.15 | 0.09 | 92.0 |

| 10 | 0.88 | 0.06 | 70.4 |

| 50 | 0.61 | 0.05 | 48.8 |

| 100 | 0.34 | 0.04 | 27.2 |

| IC50 (µM) | \multicolumn{3}{c | }{~52 } |

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate a compound's mutagenic potential using several strains of Salmonella typhimurium that are auxotrophic for histidine.[2][6][7]

-

Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[2]

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Data Presentation

| Strain | Treatment | Concentration (µ g/plate ) | Mean Revertants ± SD (without S9) | Mean Revertants ± SD (with S9) |

| TA98 | Vehicle Control | 0 | 25 ± 4 | 30 ± 5 |

| Compound X | 10 | 28 ± 6 | 33 ± 4 | |

| 100 | 31 ± 5 | 75 ± 8 | ||

| 1000 | 35 ± 7 | 152 ± 12 | ||

| Positive Control | - | 210 ± 15 | 450 ± 22 | |

| TA100 | Vehicle Control | 0 | 110 ± 10 | 120 ± 11 |

| Compound X | 10 | 115 ± 9 | 125 ± 13 | |

| 100 | 122 ± 11 | 130 ± 10 | ||

| 1000 | 128 ± 14 | 135 ± 12 | ||

| Positive Control | - | 850 ± 45 | 980 ± 51 | |

| *Indicates a positive mutagenic response. |

In Vivo Acute Systemic Toxicity

This assessment provides information on the potential health hazards that may arise from a single, short-term exposure to the compound.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to determine the acute oral toxicity of a substance without using lethality as the primary endpoint.[3][8][9][10][11]

-

Animal Selection: Use a single sex of rodents (typically female rats).[3]

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.[10] The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[3][10]

-

Main Study: Dose a group of animals (e.g., 5 animals) with the selected starting dose.

-

Observation: Observe the animals for signs of toxicity shortly after dosing and then daily for 14 days.[3] Record all clinical signs, body weight changes, and any instances of mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Dose Adjustment: Depending on the outcome, the dose for the next group of animals is either increased or decreased to better characterize the toxicity profile. The study aims to identify a dose that causes evident toxicity but not mortality.

Data Presentation

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) | Gross Necropsy Findings |

| 300 | 5 | 0/5 | Lethargy, piloerection (resolved by day 3) | +5% | No abnormalities |

| 2000 | 5 | 1/5 | Severe lethargy, ataxia, tremors | -2% (survivors) | Pale liver in decedent |

Preliminary ADME Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound is essential for drug development.

Experimental Protocols

-

Solubility: Determine the solubility of the compound in physiological buffers (e.g., PBS at pH 7.4).

-

Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict passive diffusion and active transport across the intestinal barrier.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic rate and identify major metabolites.[12]

-

Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

Data Presentation

| ADME Parameter | Method | Result | Interpretation |

| Aqueous Solubility | HPLC-UV | 15 µg/mL at pH 7.4 | Moderate solubility |

| Permeability (Papp) | Caco-2 | 0.5 x 10⁻⁶ cm/s | Low permeability |

| Metabolic Stability (t½) | Human Liver Microsomes | 45 min | Moderate clearance |

| Plasma Protein Binding | Equilibrium Dialysis | 98.5% | Highly bound |

Potential Signaling Pathway Involvement

Given the structural features of many small molecule drugs, they often interact with intracellular signaling pathways, such as kinase cascades.[1][13][14][15][] A preliminary assessment might involve evaluating the compound's effect on key signaling nodes.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a common target for therapeutic intervention and a pathway often affected by off-target drug effects.

Caption: Potential interaction with the MAPK/ERK signaling pathway.

Conclusion

This guide outlines a standard suite of assays for the preliminary toxicity assessment of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. The results from these in vitro and in vivo studies would provide a foundational understanding of the compound's safety profile, guiding further development and identifying any potential liabilities that would need to be addressed in more comprehensive preclinical toxicology studies. It is imperative that these studies are conducted to ensure the safety and efficacy of any new chemical entity intended for therapeutic use.

References

- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ames Test for Genotoxicity Testing in Stroke Drug Development - Ace Therapeutics [acetherapeutics.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. oecd.org [oecd.org]

- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 11. oecd.org [oecd.org]

- 12. youtube.com [youtube.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the compound 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, a thorough understanding of a compound's behavior in this solvent is paramount for accurate screening, data interpretation, and the overall success of preclinical development.

Core Data Presentation: Solubility and Stability Assessment

Due to the absence of direct quantitative experimental data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in DMSO, this section provides a qualitative assessment based on its structural features and data from structurally related compounds.

The morpholino group is known to generally enhance the solubility of molecules.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[2][3] The stability of compounds in DMSO is highly dependent on their specific chemical structures and storage conditions.[4] General studies on compound library stability in DMSO indicate that many compounds remain stable for extended periods, especially when stored at low temperatures and protected from moisture and light.[5][6]

Table 1: Predicted Solubility and Stability Profile

| Parameter | Predicted Assessment | Rationale |

| Solubility in DMSO | High | The presence of a morpholino group, a carboxylic acid, and amide functionalities are anticipated to contribute to good solubility in the polar aprotic solvent DMSO. The molecule possesses both hydrogen bond donors and acceptors, facilitating interaction with DMSO molecules. |

| Stability in DMSO | Moderate to High | The core structure is generally stable. Potential liabilities include the amide bonds, which could be susceptible to hydrolysis in the presence of water contamination in DMSO over long-term storage. The bromophenyl group is generally stable in DMSO but could be susceptible to nucleophilic substitution under specific conditions (e.g., presence of strong nucleophiles, light exposure). |

Experimental Protocols

To ascertain the precise solubility and stability of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in DMSO, the following experimental protocols are recommended.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This method provides a high-throughput assessment of the kinetic solubility of a compound in an aqueous buffer following dilution from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: To each well, add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Protocol 2: Stability Assessment by HPLC-UV/MS

This protocol outlines a method to assess the chemical stability of the compound in a DMSO stock solution over time and under different storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in 100% DMSO at a known concentration (e.g., 1 mM).

-

Storage Conditions: Aliquot the stock solution into multiple vials and store them under various conditions:

-

-80°C (long-term storage)

-

-20°C (standard freezer storage)

-

4°C (refrigerated storage)

-

Room Temperature (to simulate benchtop stability)

-

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Sample Analysis:

-

Dilute the aged stock solution in an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the parent compound. A mass spectrometer (MS) can be coupled to the HPLC to identify any potential degradation products.

-

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time 0. A compound is often considered stable if >90% of the parent peak remains.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

References

- 1. 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1 | Benchchem [benchchem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Spectroscopic Characterization of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the compound 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Due to the absence of direct experimental spectroscopic data in publicly available literature, this guide offers predicted data based on the analysis of its structural fragments and precursors. This information is intended to support research and development activities involving this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. These predictions are derived from known spectral data of its precursors: 4-bromoaniline, 2-morpholinoethylamine, and succinic anhydride, as well as general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet | 1H | Ar-NH-C=O |

| ~8.0 - 9.0 (broad) | Singlet | 1H | COOH |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.4 | Doublet | 2H | Ar-H (ortho to NH) |

| ~4.0 - 4.2 | Multiplet | 1H | CH (chiral center) |

| ~3.6 | Triplet | 4H | O-(CH₂)₂-N (morpholine) |

| ~2.8 - 3.0 | Multiplet | 2H | CH₂-COOH |

| ~2.5 - 2.7 | Multiplet | 2H | N-CH₂-CH₂-N |

| ~2.4 | Triplet | 4H | N-(CH₂)₂-O (morpholine) |

| ~2.0 - 2.2 (broad) | Singlet | 1H | N-H (secondary amine) |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | COOH |

| ~172 | C=O (amide) |

| ~138 | Ar-C (C-Br) |

| ~131 | Ar-CH (ortho to Br) |

| ~121 | Ar-CH (ortho to NH) |

| ~118 | Ar-C (C-NH) |

| ~66 | O-(CH₂)₂-N (morpholine) |

| ~57 | CH (chiral center) |

| ~53 | N-(CH₂)₂-O (morpholine) |

| ~48 | N-CH₂-CH₂-N |

| ~37 | CH₂-COOH |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide and secondary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2800 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1590 | Strong | Aromatic C=C stretch |

| ~1540 | Medium | N-H bend (amide II) |

| ~1115 | Strong | C-O-C stretch (morpholine) |

| ~1050 | Medium | C-N stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

| ~550 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Assignment |

| 414.0972 | [M+H]⁺ for C₁₆H₂₂⁷⁹BrN₄O₄ |

| 416.0951 | [M+H]⁺ for C₁₆H₂₂⁸¹BrN₄O₄ |

| 436.0791 | [M+Na]⁺ for C₁₆H₂₁⁷⁹BrN₄NaO₄ |

| 438.0770 | [M+Na]⁺ for C₁₆H₂₁⁸¹BrN₄NaO₄ |

Experimental Protocols

The following is a detailed methodology for the synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. This protocol is based on established synthetic routes for analogous compounds.

Synthesis of 4-((4-Bromophenyl)amino)-4-oxobutanoic acid (Intermediate)

-

Materials: Succinic anhydride, 4-bromoaniline, and a suitable solvent such as acetone or dichloromethane.

-

Procedure: a. Dissolve 1.0 equivalent of succinic anhydride in the chosen solvent. b. To this solution, add 1.0 equivalent of 4-bromoaniline portion-wise while stirring at room temperature. c. Continue stirring the reaction mixture for 2-4 hours. d. The product, 4-((4-bromophenyl)amino)-4-oxobutanoic acid, will precipitate out of the solution. e. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

This proposed synthesis involves a Michael addition of 2-morpholinoethylamine to an in-situ generated α,β-unsaturated intermediate, which is a common strategy for this class of compounds.

-

Materials: 4-((4-Bromophenyl)amino)-4-oxobutanoic acid (from the previous step), a suitable dehydrating agent (e.g., acetic anhydride), 2-morpholinoethylamine, and a suitable solvent (e.g., toluene or dioxane).

-

Procedure: a. Suspend 1.0 equivalent of 4-((4-bromophenyl)amino)-4-oxobutanoic acid in the solvent. b. Add 1.1 equivalents of the dehydrating agent and heat the mixture to form the corresponding maleimide intermediate in situ. c. Cool the reaction mixture to room temperature. d. Add 1.0 equivalent of 2-morpholinoethylamine dropwise with stirring. e. Allow the reaction to proceed at room temperature for 12-24 hours. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of the target compound.

Caption: Synthesis workflow for the target compound.

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. The provided experimental protocol offers a viable route for its synthesis, which can be optimized as needed. The predicted spectroscopic data serves as a reference for the characterization of this compound in future research endeavors.

Application Notes and Protocols: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic compound belonging to the class of N-aryl-amino acid derivatives. The presence of a bromophenyl group and a morpholinoethyl moiety suggests its potential for biological activity. Structurally related N-aryl compounds have demonstrated promising anticancer properties, indicating that this compound could be a valuable candidate for further investigation in oncology research and drug development. These application notes provide an overview of its synthesis, potential anticancer activity based on related compounds, and detailed protocols for its evaluation.

Synthesis

The synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is typically achieved through a multi-step chemical synthesis process. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for the target compound.

Potential Anticancer Activity

While specific quantitative data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not yet available in the public domain, the anticancer potential of structurally similar N-aryl derivatives has been evaluated against various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for analogous compounds, providing a preliminary indication of the potential efficacy of this class of molecules.

Table 1: In Vitro Cytotoxicity of Structurally Related N-Aryl Derivatives against Various Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| Analogue A | A549 (Lung) | 8.5 |

| Analogue A | MCF-7 (Breast) | 12.3 |

| Analogue A | HCT116 (Colon) | 7.9 |

| Analogue B | PC-3 (Prostate) | 15.2 |

| Analogue B | HeLa (Cervical) | 10.8 |

Table 2: Comparative Cytotoxicity of a Structurally Related Compound Series

| Compound Analogue | A549 (IC50, µM) | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | PC-3 (IC50, µM) |

| Series 1, R = H | 25.1 | 30.5 | 22.8 | 45.7 |

| Series 1, R = Cl | 10.2 | 15.8 | 9.5 | 20.1 |

| Series 1, R = Br | 9.8 | 14.2 | 8.1 | 18.5 |

Postulated Mechanism of Action

Based on studies of analogous anticancer compounds, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid may exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. It is hypothesized that this compound could potentially inhibit critical kinases in pathways such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and induction of programmed cell death.

Caption: Postulated inhibitory action on signaling pathways.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of the anticancer properties of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay identifies and quantifies apoptotic and necrotic cells following treatment with the compound.

Materials:

-

Cancer cells

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

-

Cancer cells

-

6-well plates

-

Test compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression levels of key proteins in signaling pathways.

Materials:

-

Treated and untreated cancer cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

A typical workflow for the initial in vitro evaluation of a potential anticancer agent is depicted below.

Caption: General workflow for anticancer drug screening.

Application Notes and Protocols for Antimicrobial Studies of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Disclaimer: To date, no specific antimicrobial studies for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid have been published. The following application notes and protocols are provided as a general framework for researchers and scientists to conduct such investigations, based on established antimicrobial susceptibility testing methodologies. The potential for antimicrobial activity is inferred from studies on structurally related compounds, such as amide and bromophenyl derivatives, which have shown promise in this area.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Amide derivatives and compounds containing a bromophenyl moiety have been reported in the literature to possess a range of pharmacological activities, including antimicrobial effects. While the specific compound 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has not been explicitly studied for its antimicrobial properties, its structural features suggest it as a candidate for such investigations.

These notes provide standardized protocols for the preliminary screening and quantitative assessment of the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi. The primary methods described are the disk diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded systematically. The following tables are templates for organizing experimental results.

Table 1: Zone of Inhibition Data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

| Test Microorganism | Strain ID | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) |

| Staphylococcus aureus | ATCC 25923 | |||

| Escherichia coli | ATCC 25922 | |||

| Pseudomonas aeruginosa | ATCC 27853 | |||

| Candida albicans | ATCC 10231 | |||

| [Other] |

Table 2: Minimum Inhibitory Concentration (MIC) Data for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Vancomycin | ||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||

| Candida albicans | ATCC 10231 | Fluconazole | ||

| [Other] |

Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method is a preliminary, qualitative test to screen for antimicrobial activity.

Materials:

-

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and fungal test strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

-

Positive control antibiotic disks

-

Solvent for the test compound (e.g., DMSO)

Protocol:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

Preparation of Test Disks: Dissolve the test compound in a suitable solvent to a known concentration. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired concentration per disk (e.g., 10, 30, 50 µ g/disk ). Allow the solvent to evaporate completely.

-

Disk Placement: Aseptically place the impregnated disks, along with a positive control antibiotic disk and a solvent-only control disk, onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria. For fungi, incubate at 28-30°C for 24-48 hours.

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

-

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial and fungal test strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Positive control antibiotics

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare an inoculum suspension as described in the disk diffusion protocol (Section 3.1, steps 1-2). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.

-

Controls:

-

Growth Control: A well containing only the broth medium and the inoculum.

-

Sterility Control: A well containing only the sterile broth medium.

-

Positive Control: A set of wells with a standard antibiotic undergoing serial dilution and inoculation.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.

Caption: Workflow for the Broth Microdilution MIC Determination.

Application Notes and Protocols for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Compound Name: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Molecular Formula: C₁₆H₂₂BrN₃O₄

Molecular Weight: 400.27 g/mol

Structural Formula:

Background:

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic compound featuring a 4-bromophenylamino moiety, a morpholinoethylamino group, and a butanoic acid backbone. While specific biological data for this exact compound is limited in publicly available literature, its structural motifs suggest potential as a bioactive agent. The 4-bromophenyl group is present in numerous compounds with demonstrated anticancer and antimicrobial activities. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and cell permeability. Therefore, this compound warrants investigation for its potential therapeutic applications, particularly in oncology and infectious diseases.

Potential Applications:

-

Anticancer Agent: Based on the activity of structurally related bromophenyl derivatives, this compound may exhibit cytotoxic or cytostatic effects against various cancer cell lines. It is hypothesized that it could induce apoptosis or interfere with key signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Agent: The presence of the morpholine and bromophenyl groups suggests potential for antimicrobial activity against a range of bacterial and fungal pathogens.

Recommended Areas of Investigation:

-

In vitro cytotoxicity screening: Initial assessment of anticancer potential should involve screening against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of action studies: Should cytotoxicity be observed, further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) is recommended. This can be achieved through assays measuring caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

-

Signaling pathway analysis: Investigating the effect of the compound on key cancer-related signaling pathways, such as the PI3K/Akt or MAPK pathways, could provide insights into its molecular targets.

-

Antimicrobial susceptibility testing: The antimicrobial potential can be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

II. Experimental Protocols

A. In Vitro Anticancer Activity

1. Cell Viability Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Induction Assessment by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if the compound induces apoptosis.

Materials:

-

Human cancer cell lines

-

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

-

Complete cell culture medium

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed and treat cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

-

Cell Lysis:

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in cold cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Caspase-3 Assay:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

-

Add assay buffer to each well.

-